molecular formula C7H2Cl2F4S B14037797 1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene

1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14037797
M. Wt: 265.05 g/mol
InChI Key: URFXZOYDLGOMBI-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2Cl2F4S. It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions, such as the presence of radical initiators and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets, such as enzymes and proteins. The presence of chlorine, fluorine, and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-(trifluoromethyl)benzene
  • 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene

Uniqueness

1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethylthio groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C7H2Cl2F4S

Molecular Weight

265.05 g/mol

IUPAC Name

1,2-dichloro-4-fluoro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(10)6(5(3)9)14-7(11,12)13/h1-2H

InChI Key

URFXZOYDLGOMBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)SC(F)(F)F)Cl)Cl

Origin of Product

United States

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